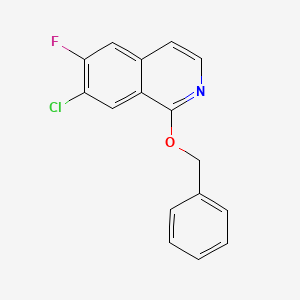
1-(benzyloxy)-7-chloro-6-fluoroisoquinoline
Übersicht
Beschreibung
1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the cyclization process . Another approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through electrophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-chlorosuccinimide or fluorinating agents like Selectfluor.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
1-(benzyloxy)-7-chloro-6-fluoroisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyloxy-7-chloro-6-fluoro-quinoline
- 1-Benzyloxy-7-chloro-6-fluoro-pyridine
- 1-Benzyloxy-7-chloro-6-fluoro-benzene
Uniqueness: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
923022-55-3 |
|---|---|
Molekularformel |
C16H11ClFNO |
Molekulargewicht |
287.71 g/mol |
IUPAC-Name |
7-chloro-6-fluoro-1-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H11ClFNO/c17-14-9-13-12(8-15(14)18)6-7-19-16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
MEYHERQCARSMET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC=CC3=CC(=C(C=C32)Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
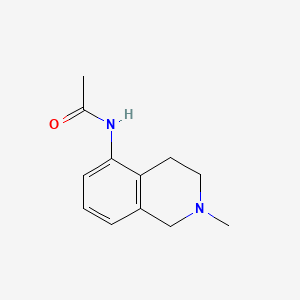
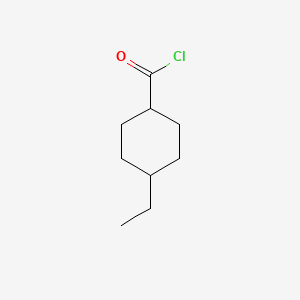
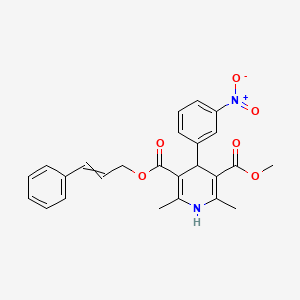
![N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8775200.png)
![4-Aminospiro[5.5]undec-3-EN-2-one](/img/structure/B8775204.png)
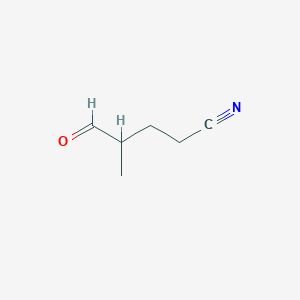

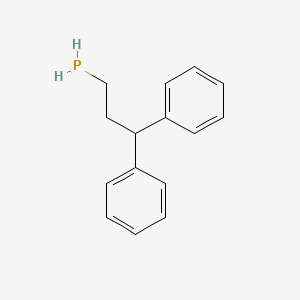
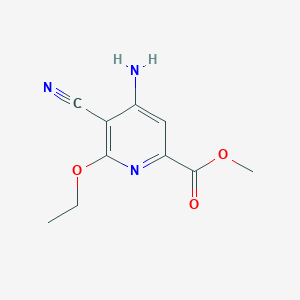
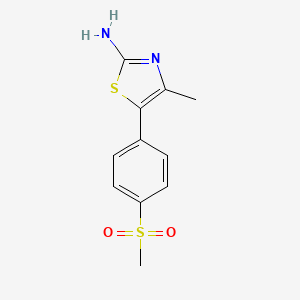
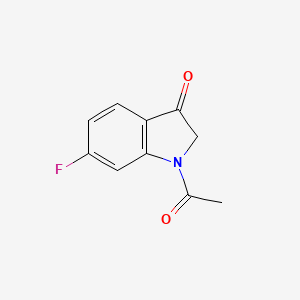


![2-chloro-4H-benzo[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B8775280.png)
